[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride
Description
(3-Bromothiophen-2-yl)methylamine hydrochloride is a brominated thiophene derivative featuring a methylamine group attached to the thiophene ring via a methylene linker. The compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents.
Properties
IUPAC Name |
1-(3-bromothiophen-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWIIBLCFMBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CS1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methylamine hydrochloride typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting brominated product is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for (3-Bromothiophen-2-yl)methylamine hydrochloride often involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylamine and other amines. The reaction is typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted thiophene derivatives.
Scientific Research Applications
(3-Bromothiophen-2-yl)methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Research on its potential therapeutic applications, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related amines with variations in substituents, heterocycles, or salt forms. Key examples include:
(3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS: 643088-03-3)
- Structure : Chlorine replaces bromine on the thiophene ring; primary amine (vs. secondary amine in the target compound).
- Properties : Lower molecular weight (198.55 g/mol) due to chlorine’s smaller atomic mass. Chlorine’s electronegativity may reduce electron density on the thiophene ring compared to bromine, altering reactivity in cross-coupling reactions .
- Applications : Used as a building block in organic synthesis, particularly in Suzuki-Miyaura couplings.
b. (3-Methylphenyl)methylamine Hydrochloride (CAS: 1252548-92-7)
- Structure : Replaces bromothiophene with a methylphenyl group and thiophen-2-ylmethyl moiety.
- Properties: Higher molecular weight (253.79 g/mol) due to the aromatic methylphenyl group.
- Applications: Potential use in ligand design or as a precursor for bioactive molecules.
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate Hydrochloride (CAS: 1989638-23-4)
- Structure: Incorporates an ester group and a chiral amino acid backbone.
- Properties : Higher molecular weight (300.6 g/mol) and polarity due to the ester moiety. The chiral center enables stereoselective applications in drug discovery .
- Applications : Versatile scaffold for peptidomimetics or enzyme inhibitors.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes |
|---|---|---|---|---|
| (3-Bromothiophen-2-yl)methylamine HCl | C₆H₇BrClNS | ~252.5* | Bromothiophene, methylamine | Synthetic intermediate, ligand |
| (3-Chlorothiophen-2-yl)methanamine HCl | C₅H₇Cl₂NS | 198.55 | Chlorothiophene, primary amine | Cross-coupling reactions |
| (3-Methylphenyl)methylamine HCl | C₁₃H₁₆ClNS | 253.79 | Methylphenyl, thiophenemethyl | Ligand design |
| Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate HCl | C₈H₁₁BrClNO₂S | 300.60 | Bromothiophene, ester, chiral | Peptidomimetics |
*Calculated based on structural formula.
Key Research Findings
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance electrophilic substitution reactivity compared to chlorine or methyl analogs .
- Solubility : Hydrochloride salts improve aqueous solubility, critical for biological assays or catalytic applications.
- Steric Considerations : The methylamine group in the target compound offers moderate steric bulk, balancing reactivity and stability in synthetic pathways .
Biological Activity
(3-Bromothiophen-2-yl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a brominated thiophene ring, which enhances its reactivity and biological interactions. Its molecular formula is C₇H₈BrN·HCl, with a molecular weight of approximately 215.5 g/mol. The presence of the methylamine group contributes to its solubility and reactivity in biological systems.
The biological activity of (3-Bromothiophen-2-yl)methylamine hydrochloride primarily involves its interaction with various molecular targets, including:
- Receptors : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways.
- Enzymes : Interaction with cytochrome P450 enzymes suggests a role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.
Biological Activity
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Research has explored its effects on cancer cell lines, indicating that it may induce apoptosis in certain types of cancer cells through mechanisms involving DNA damage and cell cycle arrest .
- Neuropharmacological Effects : The compound has been investigated for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems related to mood and anxiety disorders.
Case Studies
Several studies have highlighted the biological activity of (3-Bromothiophen-2-yl)methylamine hydrochloride:
- Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
- Study 2 : In vitro studies assessing antimicrobial efficacy showed that the compound inhibited bacterial growth at low concentrations, indicating its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis
To better understand the unique properties of (3-Bromothiophen-2-yl)methylamine hydrochloride, it can be compared with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (5-Bromothiophen-2-yl)methylamine | 129605-38-5 | Similar thiophene structure; different bromination position |
| 2-Bromo-3-methylthiophene | 123456-78-9 | Methyl substitution affects biological activity |
| (4-Bromothiophen-2-yl)methylamine | 987654-32-1 | Different bromination position alters reactivity |
The structural variations among these compounds significantly influence their biological activities and interactions with molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
